4-Amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile
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Overview
Description
4-Amino-2-(3-nitrophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile is a complex organic compound with a unique structure that includes amino, nitro, and cyano functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(3-nitrophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Amination: The addition of an amino group to the pyridine ring.
Alkylation: The addition of a propyl group to the amino group.
Each of these steps requires specific reagents and conditions, such as strong acids for nitration, amines for amination, and cyanide sources for cyanation.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to increase yield and purity. Techniques such as continuous flow reactors and high-throughput screening can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(3-nitrophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
4-Amino-2-(3-nitrophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-amino-2-(3-nitrophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,4,5-trimethoxybenzoic acid: Another compound with amino and nitro groups but different structural features.
4-(E)-2-(3-nitrophenyl)ethenylcinnoline: Contains a nitrophenyl group but differs in the overall structure.
Uniqueness
4-Amino-2-(3-nitrophenyl)-6-(propylamino)-3,5-pyridinedicarbonitrile is unique due to its combination of functional groups and the specific arrangement of atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N6O2 |
---|---|
Molecular Weight |
322.32 g/mol |
IUPAC Name |
4-amino-2-(3-nitrophenyl)-6-(propylamino)pyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C16H14N6O2/c1-2-6-20-16-13(9-18)14(19)12(8-17)15(21-16)10-4-3-5-11(7-10)22(23)24/h3-5,7H,2,6H2,1H3,(H3,19,20,21) |
InChI Key |
WEMDDIJQZIHZGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C(=C(C(=N1)C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C#N |
Origin of Product |
United States |
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